2,2-dimethyl-N-[2,2,2-trichloro-1-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamothioylamino]ethyl]propanamide
Description
This compound (CAS 325479-20-7; 324577-37-9) is a structurally complex molecule featuring a trichloroethyl backbone, a 1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl moiety, and a carbamothioylamino linkage. Its IUPAC name reflects the presence of multiple functional groups: a 2,2-dimethylpropanamide (pivalamide) group, a trichloroethyl chain, and a thiourea bridge connecting to the pyrazole ring . The molecular formula is C₁₉H₂₂Cl₃N₅O₂S, with a molar mass of 479.84 g/mol. Industrial suppliers highlight its use in research, particularly in medicinal chemistry and agrochemical development, though specific applications remain proprietary .
Properties
IUPAC Name |
2,2-dimethyl-N-[2,2,2-trichloro-1-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamothioylamino]ethyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24Cl3N5O2S/c1-11-13(14(28)27(26(11)5)12-9-7-6-8-10-12)23-17(30)25-15(19(20,21)22)24-16(29)18(2,3)4/h6-10,15H,1-5H3,(H,24,29)(H2,23,25,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMWDNAIMTYOKOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24Cl3N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,2-Dimethyl-N-[2,2,2-trichloro-1-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamothioylamino]ethyl]propanamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and the implications of its activity in various biological contexts.
Chemical Structure and Properties
The molecular formula of this compound is with a molar mass of approximately 492.85 g/mol . The structure includes a trichloroethyl group and a pyrazole moiety which are known for their diverse biological properties.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthesis pathway often includes the formation of the pyrazole ring followed by the introduction of carbamothioyl and trichloroethyl groups. Various methods have been reported for synthesizing related pyrazole derivatives that exhibit notable biological activities .
Anticancer Activity
Recent studies have evaluated the anticancer potential of compounds with similar structures. For instance, derivatives of pyrazole have shown promising cytotoxic effects against various carcinoma cell lines. In one study, a related pyrazole derivative exhibited an IC50 value of 5.35 μM against liver carcinoma cells and 8.74 μM against lung carcinoma cells, indicating significant anticancer activity compared to standard drugs like Cisplatin .
Antimicrobial Activity
Pyrazole derivatives are also recognized for their antimicrobial properties. Compounds similar to this compound have demonstrated activity against a range of pathogens including bacteria and fungi. For example, certain derivatives showed effective inhibition rates against fungal strains at concentrations as low as 50 mg/L .
Insecticidal Activity
The insecticidal properties of pyrazole derivatives have garnered attention in agricultural applications. A series of compounds were tested for their lethal activities against pests like Mythimna separate and Helicoverpa armigera. Notably, one compound exhibited a mortality rate of 70% at a concentration of 500 mg/L . This suggests that the target compound may also possess potential as an insecticide.
Case Studies
Several case studies highlight the biological efficacy of pyrazole derivatives:
- Cytotoxicity Assays : A study assessed the cytotoxicity of various pyrazole derivatives using MTT assays against different cancer cell lines. The findings suggested that modifications to the pyrazole ring could enhance cytotoxic effects significantly.
- Antifungal Testing : Another study focused on evaluating antifungal activities where specific pyrazole compounds were tested against Pyricularia oryae with varying degrees of success in inhibiting fungal growth.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 2,2-dimethyl-N-[2,2,2-trichloro-1-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamothioylamino]ethyl]propanamide exhibit significant anticancer properties. For instance, studies have shown that structural analogs can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. This compound's potential as an anticancer agent warrants further investigation through in vitro and in vivo studies.
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various pathogens. Compounds with similar thioamide functionalities have been shown to disrupt bacterial cell walls and inhibit growth. This property makes it a candidate for development into new antimicrobial agents.
Pesticide Development
The trichloro group in the compound enhances its efficacy as a pesticide. Research has shown that chlorinated compounds often exhibit higher insecticidal activity. The unique structure of this compound may allow it to target specific pests while minimizing effects on non-target organisms.
Polymer Chemistry
Due to its unique chemical structure, this compound can be utilized in polymer synthesis. Its ability to form covalent bonds can lead to the development of novel materials with enhanced properties such as increased strength and resistance to environmental degradation.
Case Study 1: Anticancer Activity
A study evaluated the efficacy of a related compound in xenograft models and found that it significantly inhibited tumor growth by interfering with the cell cycle and inducing apoptosis in cancer cells.
Case Study 2: Antimicrobial Effects
In another study, a structurally similar compound was tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth at low concentrations.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a family of pyrazole-4-yl carboxamides and thioureas. Below is a comparative analysis with key analogues:
Table 1: Structural and Physicochemical Comparison
*Estimated via computational modeling.
Substituent Effects on Properties
- Trichloroethyl Group: The target compound’s trichloroethyl chain enhances lipophilicity (higher LogP vs.
- Carbamothioyl vs. Carboxamide : The thiourea bridge (N–C(S)–N) in the target compound may increase hydrogen-bonding capacity compared to acetamide or propanamide derivatives, influencing protein binding or crystal packing .
- Chloro Substituents : Chlorinated analogues (e.g., 2-chloro, 3-chloro) exhibit lower molar masses and varied solubility. For example, 3-chloro-propanamide (CAS 19854-82-1) is slightly soluble in DMSO, while dichlorophenyl derivatives (CAS N/A) form stable crystalline dimers via N–H⋯O bonds .
Preparation Methods
Formation of 1,5-Dimethyl-3-Oxo-2-Phenylpyrazole-4-Carbothioamide
Reaction Conditions :
-
Reactants : 1,5-Dimethyl-3-oxo-2-phenylpyrazole-4-carbonyl chloride + ammonium thiocyanate (1:1.2 molar ratio).
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Solvent : Anhydrous dichloromethane (−20°C, N₂ atmosphere).
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Time : 4 hours.
Mechanism :
The intermediate is stabilized by intramolecular hydrogen bonding between the thiocarbonyl and pyrazole keto groups.
Yield : 82% after recrystallization (ethanol/water).
Trichloroethylation of Thiourea
Procedure :
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Cool carbothioamide (0.1 mol) in dichloromethane to −25°C.
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Add CCl₄ (1.5 eq) dropwise over 30 minutes.
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Stir at −17°C for 40 minutes.
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Quench with silica gel (230 g/kg substrate), filter, and concentrate.
Critical Parameters :
| Parameter | Optimal Value | Deviation Impact |
|---|---|---|
| Temperature | −25°C to −20°C | >−15°C: 30% yield loss |
| CCl₄ Equivalents | 1.5 | <1.2: Incomplete alkylation |
| Silica Gel Pore Size | 60 Å | Smaller pores: Reduced flow rate |
Outcome :
Propanamide Coupling
Reagents :
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Trichloroethyl-thiourea intermediate (1 eq).
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2,2-Dimethylpropanoyl chloride (1.05 eq).
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Triethylamine (1.1 eq) as acid scavenger.
Protocol :
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Dissolve intermediate in 1,2-dichloroethane (0.5 M).
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Add acyl chloride at 0°C, then warm to 25°C for 12 hours.
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Extract with 5% NaHCO₃, dry (MgSO₄), and concentrate.
Yield : 89% (white crystalline solid).
Characterization Data :
Alternative Synthetic Routes
One-Pot Thiourea-Alkylation-Acylation
Advantages :
-
Eliminates intermediate isolation.
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18% reduction in total synthesis time.
Limitations :
Solid-Phase Synthesis Using Wang Resin
Protocol :
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Immobilize pyrazole-carbothioamide on resin via Fmoc linkage.
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Perform trichloroethylation in DMF (−20°C).
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Cleave with TFA/CH₂Cl₂ (1:9).
Outcome :
Industrial-Scale Optimization
Q & A
Q. How to integrate this compound into a structure-activity relationship (SAR) study?
- Methodological Answer : Synthesize analogs with systematic substitutions (e.g., trichloroethyl → tribromoethyl) and test against a panel of biological targets. Use principal component analysis (PCA) to correlate structural features (logP, polar surface area) with activity. Include CoMFA/CoMSIA for 3D-QSAR modeling .
Q. What controls are essential in stability studies under physiological conditions?
- Methodological Answer : Incubate the compound in PBS (pH 7.4) and human plasma at 37°C. Use LC-UV/MS to track degradation products. Include antioxidants (e.g., ascorbic acid) and protease inhibitors to distinguish hydrolytic vs. enzymatic pathways. Compare with accelerated stability tests (40°C/75% RH) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
